p-Benzyloxycarbonylaminobenzoyl chloride
Description
p-Benzyloxycarbonylaminobenzoyl chloride is a specialized acyl chloride derivative featuring a benzyloxycarbonyl (Cbz) protecting group attached to the amino moiety at the para position of the benzoyl chloride core. This compound is primarily utilized in organic synthesis, particularly in peptide chemistry, where the Cbz group serves as a temporary protective group for amines during coupling reactions . Its structure combines the reactivity of an acyl chloride with the steric and electronic effects of the Cbz group, making it distinct from simpler benzoyl or benzyl derivatives.
Properties
CAS No. |
37653-67-1 |
|---|---|
Molecular Formula |
C15H12ClNO3 |
Molecular Weight |
289.71 g/mol |
IUPAC Name |
benzyl N-(4-carbonochloridoylphenyl)carbamate |
InChI |
InChI=1S/C15H12ClNO3/c16-14(18)12-6-8-13(9-7-12)17-15(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) |
InChI Key |
YRZQHWHYGDTYOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzoyl Chloride
- Chemical Formula : C₇H₅ClO
- CAS No.: 98-88-4
- Physical Properties : Clear, colorless, fuming liquid with a pungent odor. Molecular weight: 140.57 g/mol .
- Reactivity : Highly reactive acyl chloride, undergoes nucleophilic acyl substitution with alcohols, amines, and water.
- Applications: Used in synthesizing benzophenones, pharmaceuticals (e.g., benzocaine), and dyes .
- Hazards :
Benzyl Chloride
- Chemical Formula : C₇H₇Cl
- CAS No.: 100-44-7
- Physical Properties : Colorless liquid with a sharp odor. Molecular weight: 126.58 g/mol .
- Reactivity : Electrophilic alkylating agent; reacts with nucleophiles (e.g., amines, hydroxide).
- Applications : Precursor for benzyl ethers, quaternary ammonium compounds, and plastics.
- Reacts violently with oxidizing agents .
Key Differences
Research Findings and Data Gaps
- Synthetic Utility: Unlike benzoyl chloride, the Cbz group in this compound allows selective deprotection under mild hydrogenolysis conditions, enabling controlled peptide elongation .
- Stability : The Cbz group reduces moisture sensitivity compared to unmodified benzoyl chloride, though hydrolysis remains a concern.
- Data Limitations: Direct studies on this compound are scarce in public literature. Most inferences derive from structural analogs like benzoyl chloride and benzyl-protected amines .
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